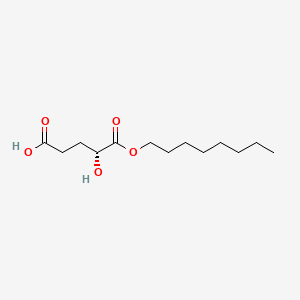
(2R)-Octyl-alpha-hydroxyglutarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-Octyl-alpha-hydroxyglutarate is a modified form of the D-isomer of 2-Hydroxyglutarate. This compound is notable for its high cellular uptake and has been extensively studied for its role in various biochemical processes, particularly in the context of cancer research . It is a cell-permeable derivative of alpha-hydroxyglutarate, which is involved in the metabolic pathways of certain cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Octyl-alpha-hydroxyglutarate typically involves the esterification of alpha-hydroxyglutaric acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Industrial purification methods may include advanced techniques such as chromatography and high-performance liquid chromatography (HPLC) to ensure high purity levels .
化学反应分析
Types of Reactions
(2R)-Octyl-alpha-hydroxyglutarate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alpha-ketoglutarate, a key intermediate in the Krebs cycle.
Reduction: It can be reduced to form various hydroxy derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Alpha-ketoglutarate.
Reduction: Various hydroxy derivatives.
Substitution: Substituted esters and other functionalized derivatives.
科学研究应用
(2R)-Octyl-alpha-hydroxyglutarate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used to study metabolic pathways and enzyme functions, particularly those involving alpha-ketoglutarate and its derivatives.
Medicine: It has been investigated for its potential role in cancer therapy, especially in targeting IDH1-mutated cancer cells. .
作用机制
The mechanism of action of (2R)-Octyl-alpha-hydroxyglutarate involves its conversion to alpha-ketoglutarate by D- and L-2-hydroxyglutarate dehydrogenases. This conversion is crucial for the compound’s role in inhibiting alpha-ketoglutarate-dependent dioxygenases, which are involved in various cellular processes, including DNA repair and epigenetic regulation . The inhibition of these enzymes can lead to the accumulation of 2-Hydroxyglutarate, which has been linked to the development of certain cancers .
相似化合物的比较
Similar Compounds
(2S)-Octyl-alpha-hydroxyglutarate: The S-isomer of the compound, which has different biological activities.
Alpha-hydroxyglutarate: The parent compound, which is less cell-permeable compared to its octyl derivative.
Alpha-ketoglutarate: A key intermediate in the Krebs cycle and a product of the oxidation of (2R)-Octyl-alpha-hydroxyglutarate
Uniqueness
This compound is unique due to its high cellular uptake and its ability to specifically target IDH1-mutated cancer cells. This makes it a valuable tool in cancer research and therapy, distinguishing it from other similar compounds that may not have the same level of specificity or efficacy .
属性
IUPAC Name |
(4R)-4-hydroxy-5-octoxy-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOKTKSGUOCCM-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@@H](CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine](/img/structure/B10765227.png)

![(1R,3S,5E,7E,11S,12S,13R,15S,16R,17R,19S,23R,25S,27E,29E,33S,34S,35R,37S,38R,39R,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765237.png)
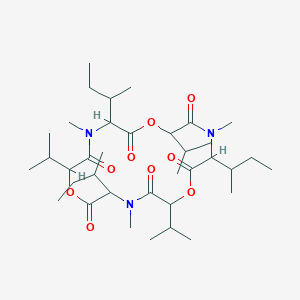
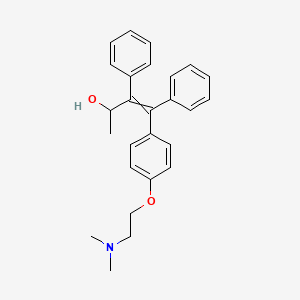
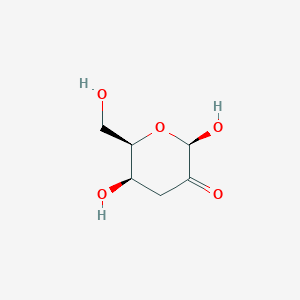
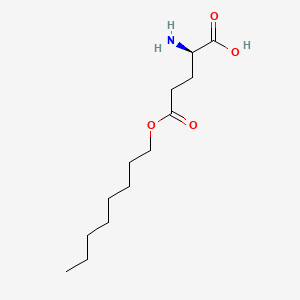
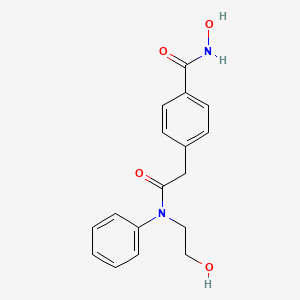
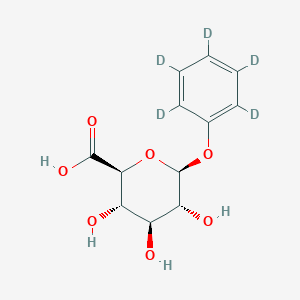
![(2E,6E,8E)-10-[3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765311.png)
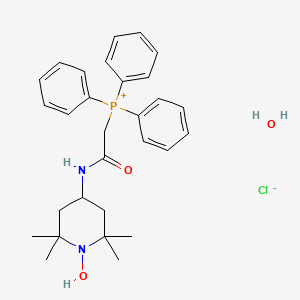
![(2R)-2-[(E)-3-[3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765320.png)
![cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle]](/img/structure/B10765328.png)

